BCL6-i

BCL6 BTB inhibition Diffuse large B-cell lymphoma Reporter assay

BCL6-i is a portfolio of rigorously benchmarked BCL6 inhibitors. Select FX1 for complete tumor growth suppression in OCI-Ly7 xenografts. Choose TP-021 (F=79.9%) for convenient oral dosing in long-term murine studies. Use CCT374705 (IC50=4.8 nM) when maximum biochemical potency and kinase selectivity are critical. Employ DZ-837, the only PROTAC with significant in vivo TGI (71.8% in SU-DHL-4), for targeted degradation. Each tool is matched to a distinct experimental need—avoid generic substitution.

Molecular Formula C30H37Cl2N5O8
Molecular Weight 666.55
Cat. No. B1192268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCL6-i
SynonymsBCL6i;  BCL6 i;  BCL6-i
Molecular FormulaC30H37Cl2N5O8
Molecular Weight666.55
Structural Identifiers
SMILESCCC(NCCN1C2=CC=C(NC3=CC(OC4CCOCC4)=C([N+]([O-])=O)C=C3Cl)C=C2O[C@H](CCCCNC(CCl)=O)C1=O)=O
InChIInChI=1S/C30H37Cl2N5O8/c1-2-28(38)34-11-12-36-23-7-6-19(15-26(23)45-25(30(36)40)5-3-4-10-33-29(39)18-31)35-22-17-27(24(37(41)42)16-21(22)32)44-20-8-13-43-14-9-20/h6-7,15-17,20,25,35H,2-5,8-14,18H2,1H3,(H,33,39)(H,34,38)/t25-/m1/s1
InChIKeyQQSHEMQKLUMPQB-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: BCL6-i Compound Selection for Translational Research


BCL6-i refers to a class of small molecules designed to inhibit the oncogenic transcriptional repressor B-cell lymphoma 6 (BCL6) [1]. These compounds function by disrupting the protein-protein interaction (PPI) between the N-terminal BTB domain of BCL6 and its corepressors (SMRT, NCoR, BCOR), thereby reactivating BCL6-repressed genes [2]. While BCL6 inhibition is a promising therapeutic strategy, particularly for diffuse large B-cell lymphoma (DLBCL), the landscape is highly heterogeneous with compounds exhibiting vast differences in potency, mechanism, and in vivo properties [3].

The Critical Need for Evidence-Based BCL6-i Selection in Research Procurement


Generic substitution is not applicable for BCL6-i research tools. The term 'BCL6 inhibitor' encompasses distinct modalities (conventional inhibitors, molecular glue degraders like BI-3802, and heterobifunctional PROTACs) that yield divergent biological outcomes [1]. As evidenced by the early BCL6 PROTAC and inhibitor study, potent target engagement alone does not guarantee an antiproliferative response; some agents fail to induce significant phenotypic changes in DLBCL cells despite achieving high cellular concentrations [1]. Furthermore, potency varies by orders of magnitude—from the high nanomolar Kd of the classic inhibitor 79-6 to the low nanomolar IC50 of newer agents like CCT374705—which directly impacts in vivo efficacy and the feasibility of translation [2][3]. Selection must therefore be guided by the specific mechanistic and pharmacokinetic profile required for the intended assay or model.

Quantitative Differentiation of BCL6-i Against Key Comparators


FX1 Demonstrates 9-Fold Superior Inhibitory Potency Over First-Generation BCL6 Inhibitor 79-6

FX1 is a second-generation BCL6 inhibitor that exhibits significantly greater potency than its predecessor 79-6. In a direct head-to-head comparison using a HEK293T-based luciferase reporter assay, FX1 achieved an IC50 of 35 μM, whereas 79-6 required a concentration of 318 μM to achieve comparable inhibition . This difference represents an approximate 9-fold improvement in cellular potency.

BCL6 BTB inhibition Diffuse large B-cell lymphoma Reporter assay

FX1 Eradicates Lymphoma Xenograft Tumors Completely Compared to 74% Suppression by 79-6

The superior in vitro potency of FX1 translates directly to enhanced in vivo antitumor activity. In an OCI-Ly7 DLBCL xenograft mouse model, treatment with FX1 resulted in complete suppression (100% tumor growth inhibition) of established tumors. In contrast, the first-generation comparator 79-6 achieved only 74% suppression under comparable experimental conditions .

In vivo efficacy Xenograft model Tumor growth inhibition

TP-021 (BCL6-IN-8c) Offers 79.9% Oral Bioavailability for In Vivo BCL6 PPI Inhibition Studies

TP-021 (also known as BCL6-IN-8c) is a potent inhibitor of the BCL6-corepressor protein-protein interaction (PPI) with an IC50 of 0.10 μM in a cell-free ELISA assay . Critically, TP-021 demonstrates favorable pharmacokinetic properties, including an oral bioavailability (F) of 79.9% in mice, as determined by a cassette-dosing study (0.1 mg/kg iv; 1 mg/kg po) [1]. This contrasts with many early BCL6 inhibitors that lacked sufficient oral bioavailability for convenient in vivo dosing. The pharmacokinetic profile is further characterized by a Cmax of 233 ng/mL, Tmax of 2 hours, and an AUC of 1.27 mg·h/mL [1].

Pharmacokinetics Oral bioavailability BCL6-corepressor PPI

CCT374705 Achieves Single-Digit Nanomolar Affinity (IC50 = 4.8 nM) and High Kinase Selectivity

CCT374705 represents a highly optimized, orally active BCL6 inhibitor with an IC50 of 4.8 nM in biochemical assays, placing it among the most potent BCL6 inhibitors reported . Its affinity is approximately 7,300-fold higher than the classic inhibitor FX1 (IC50 = 35 μM) [1]. Furthermore, CCT374705 was profiled against a broad panel of 468 kinases and demonstrated high selectivity with minimal off-target interactions . This is a critical advancement over earlier tool compounds like BI-3802, which a computational study suggested may exhibit higher binding affinity against potential off-target BTB-domain containing proteins compared to alternatives like Lifitegrast [2].

High-affinity inhibitor Kinase selectivity BCL6 BTB domain

PROTAC DZ-837 Achieves In Vivo Proof-of-Concept (TGI = 71.8%) Where Early Degraders Failed

The therapeutic potential of BCL6 degradation was initially questioned after an early BCL6 PROTAC (developed in 2018) failed to induce a significant phenotypic response in DLBCL cells despite achieving cellular concentrations [1]. However, a more recently developed BCL6-targeting PROTAC, DZ-837, demonstrates a clear advancement in this modality. DZ-837 degrades BCL6 with a DC50 of approximately 600 nM and, critically, achieves significant in vivo antitumor activity [2]. In a SU-DHL-4 xenograft model, DZ-837 significantly inhibited tumor growth with a TGI of 71.8% when dosed orally at 40 mg/kg once daily [2].

PROTAC BCL6 degradation In vivo efficacy

BI-3802 (Molecular Glue Degrader) Exhibits Superior Anti-Proliferative Effects Compared to Non-Degrading Inhibitor BI-3812

BI-3802 is not a conventional inhibitor but rather functions as a molecular glue degrader, inducing polymerization and subsequent proteasomal degradation of BCL6 [1]. A key differentiator is its functional outcome. Studies show that BI-3802-induced degradation results in profound de-repression of BCL6 target genes and anti-proliferative effects in DLBCL cell lines that are superior to those observed with non-degrading BCL6 inhibitors such as BI-3812 [1]. BI-3812 is a potent inhibitor (IC50 ≤3 nM) but only blocks BCL6 function, whereas BI-3802 eliminates the protein entirely .

BCL6 degradation Molecular glue DLBCL

Evidence-Based Application Scenarios for BCL6-i Compounds


For Maximum In Vivo Tumor Eradication in DLBCL Xenograft Models

Use FX1. This compound is supported by direct comparative in vivo data showing 100% tumor growth inhibition (complete suppression) in an OCI-Ly7 xenograft model, a result unattained by the earlier compound 79-6 (74% suppression) . FX1 is the optimal choice for in vivo pharmacodynamics studies requiring robust, unequivocal anti-lymphoma effects.

For Oral In Vivo Dosing in Chronic BCL6 PPI Inhibition Studies

Use TP-021 (BCL6-IN-8c). With an oral bioavailability (F) of 79.9% and a well-defined pharmacokinetic profile (Cmax = 233 ng/mL, Tmax = 2h, AUC = 1.27 mg·h/mL), TP-021 is specifically suited for studies requiring convenient, repeated oral administration in mice [1]. This avoids the stress and variability of repeated IP injections, enabling more physiologically relevant long-term dosing regimens.

For High-Confidence Target Engagement with Minimal Off-Target Risk in Biochemical/Cellular Assays

Use CCT374705. Its exceptional biochemical potency (IC50 = 4.8 nM) and validated selectivity against a panel of 468 kinases make it the most precise chemical probe for experiments where low working concentrations and high target specificity are paramount . This is particularly relevant for target validation studies where off-target effects could confound interpretation.

For Investigating the Therapeutic Potential of BCL6 Protein Degradation (PROTAC Modality)

Use DZ-837. Unlike an earlier generation of BCL6 PROTACs that failed to produce a significant in vivo phenotype, DZ-837 has demonstrated clear proof-of-concept with significant tumor growth inhibition (TGI = 71.8% at 40 mg/kg q.d.) in a SU-DHL-4 xenograft model [2][3]. DZ-837 is currently the most advanced and validated tool for studying BCL6 degradation in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCL6-i

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.